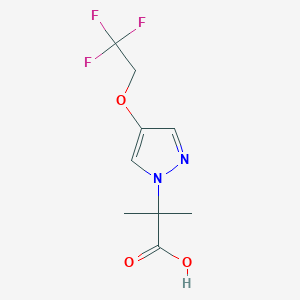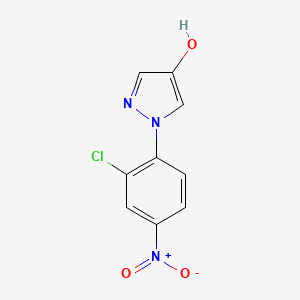
1-(2-Chloro-4-nitrophenyl)-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-nitrophenyl)-1H-pyrazol-4-ol is a chemical compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a pyrazol-4-ol moiety
Preparation Methods
The synthesis of 1-(2-Chloro-4-nitrophenyl)-1H-pyrazol-4-ol typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-chlorophenylhydrazine followed by cyclization with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
1-(2-Chloro-4-nitrophenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, resulting in the conversion of the nitro group to an amino group.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives with potential biological activities.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(2-Chloro-4-nitrophenyl)-1H-pyrazol-4-ol has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and nitro groups allows it to form strong interactions with active sites, leading to inhibition or activation of biological pathways. The pyrazole ring enhances its binding affinity and specificity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar compounds to 1-(2-Chloro-4-nitrophenyl)-1H-pyrazol-4-ol include:
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the pyrazole ring, resulting in different reactivity and applications.
4-Chloro-2-nitrophenol: Another isomer with distinct chemical properties and uses.
2,6-Dichloro-4-nitrophenol: Contains additional chloro groups, leading to increased reactivity and potential toxicity.
The uniqueness of this compound lies in its combination of functional groups and the pyrazole ring, which confer specific chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
1-(2-chloro-4-nitrophenyl)pyrazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3/c10-8-3-6(13(15)16)1-2-9(8)12-5-7(14)4-11-12/h1-5,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVXMAFCSKHTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=C(C=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
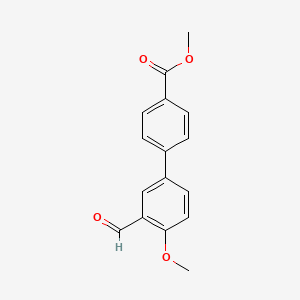
![{2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B8131022.png)
![4-Allyloxycarbonylamino-bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8131024.png)
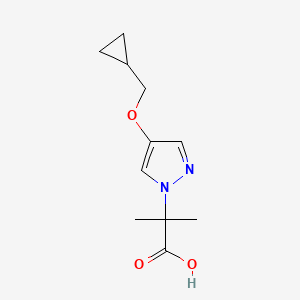
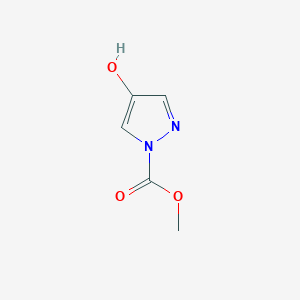

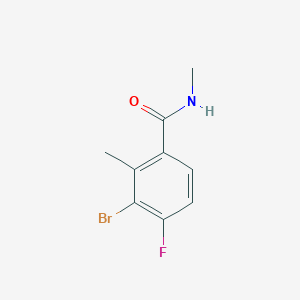

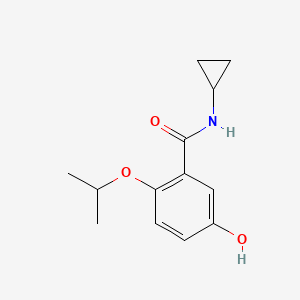
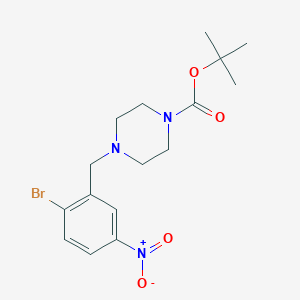
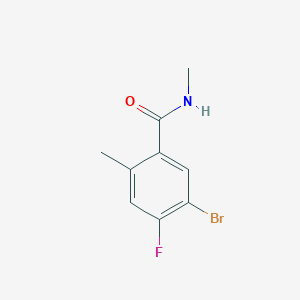

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester](/img/structure/B8131102.png)
